molecular formula C11H17NO4 B12989360 tert-butyl 5-formyl-4-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate

tert-butyl 5-formyl-4-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B12989360
M. Wt: 227.26 g/mol
InChI Key: WUGBZQDKIBIXGS-BQYQJAHWSA-N
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Description

tert-Butyl 5-formyl-4-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate is a versatile dihydropyridine-based building block designed for pharmaceutical research and development. Its molecular structure incorporates both an aldehyde and a hydroxy group on a Boc-protected dihydropyridine ring, making it a valuable scaffold for constructing complex molecules through further synthetic modification. Compounds within this structural class are of significant interest in medicinal chemistry, particularly in the development of targeted therapeutic agents. Recent research highlights the application of similar dihydropyridine derivatives in the creation of bifunctional compounds for degrading cyclin-dependent kinase 2 (CDK2) via the ubiquitin proteasome pathway . CDK2 is a key regulator of cell cycle progression, and its abnormal activation is a recognized mechanism of resistance to CDK4/6 inhibitors in cancers such as hormone receptor-positive breast cancer . Therefore, this reagent serves as a critical intermediate for researchers developing novel anti-cancer strategies, especially for overcoming treatment resistance. The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom enhances the compound's stability and allows for selective deprotection under mild acidic conditions, enabling straightforward downstream chemistry. The reactive aldehyde functional group provides a handle for various condensation and coupling reactions, facilitating the rapid exploration of structure-activity relationships. This product is offered with guaranteed high purity and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

tert-butyl (3E)-3-(hydroxymethylidene)-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-4-9(14)8(6-12)7-13/h7,13H,4-6H2,1-3H3/b8-7+

InChI Key

WUGBZQDKIBIXGS-BQYQJAHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(=O)/C(=C/O)/C1

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(=CO)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-formyl-4-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic or basic conditions. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Hantzsch synthesis, with considerations for yield, purity, and cost-effectiveness. Catalysts and advanced purification techniques might be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a hydroxyl derivative.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 5-formyl-4-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate can be used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block.

Biology and Medicine

In medicinal chemistry, dihydropyridine derivatives are often explored for their potential as calcium channel blockers, which are used in the treatment of hypertension and other cardiovascular diseases. This compound could be investigated for similar applications.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 5-formyl-4-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate would depend on its specific application. In the context of calcium channel blockers, dihydropyridines typically inhibit the influx of calcium ions through L-type calcium channels, leading to vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues of this compound differ in substituents on the dihydropyridine ring or the ester group. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight Key Properties
tert-Butyl 5-formyl-4-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate 5-formyl, 4-hydroxy C11H17NO4 (estimated) ~239.26 (estimated) High polarity due to -OH and -CHO; reactive towards nucleophiles
tert-Butyl 4-chloro-5-formyl-3,6-dihydropyridine-1(2H)-carboxylate 4-chloro, 5-formyl C11H16ClNO3 245.71 Chloro group enhances electrophilicity; lower polarity than hydroxy analogue
Ethyl 4-chloro-5-formyl-3,6-dihydropyridine-1(2H)-carboxylate 4-chloro, 5-formyl, ethyl ester C9H12ClNO3 217.65 Ethyl ester reduces steric hindrance; higher solubility in non-polar solvents
tert-Butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate 4-bromo C10H16BrNO2 262.14 Bromo substituent enables cross-coupling reactions; stable at 2–8°C
tert-Butyl 4-(3-cyanophenyl)-3,6-dihydropyridine-1(2H)-carboxylate 4-(3-cyanophenyl) C17H20N2O2 284.35 Aromatic cyano group enhances π-stacking potential; used in BTK inhibitor synthesis
Key Observations:

Polarity and Reactivity: The hydroxyl and formyl groups in the target compound increase polarity compared to halogenated (Cl, Br) or cyano-substituted analogues, impacting solubility and reactivity. The hydroxyl group may participate in hydrogen bonding or oxidation, while the formyl group is prone to nucleophilic attacks (e.g., forming imines or hydrazones) .

Steric and Electronic Effects : The tert-butyl ester provides steric protection, stabilizing the dihydropyridine ring against degradation. In contrast, ethyl esters (e.g., Ethyl 4-chloro-5-formyl-3,6-dihydropyridine-1(2H)-carboxylate) offer less steric bulk, facilitating reactions at the ester group .

Synthetic Utility: Bromo and cyano derivatives (e.g., tert-butyl 4-bromo- or 4-cyano-analogues) are widely used in cross-coupling reactions (Suzuki, Buchwald-Hartwig), whereas the formyl group in the target compound enables condensations or reductions .

Biological Activity

Tert-butyl 5-formyl-4-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the existing literature on its synthesis, biological properties, and potential applications in drug development.

Synthesis

The synthesis of this compound typically involves several steps including nucleophilic substitution, oxidation, and elimination reactions. A notable method described in the literature involves the use of piperidin-4-ylmethanol as a starting material, leading to high yields of the target compound through a multi-step synthetic route .

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its role as an intermediate for small molecule anticancer drugs. Its derivatives have shown promise as inhibitors in various biological assays.

Anticancer Activity

Research indicates that derivatives of this compound can function as small molecule inhibitors in cancer treatment. For example, studies have demonstrated that certain dihydropyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines . The mechanism often involves the modulation of apoptotic pathways or inhibition of specific cancer-related enzymes.

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some studies have reported that related compounds exhibit selective inhibition towards BChE with potential implications for treating Alzheimer's disease .

Case Studies

Several case studies highlight the efficacy of tert-butyl 5-formyl-4-hydroxy-3,6-dihydropyridine derivatives:

  • Cytotoxicity Assays : In vitro studies showed that derivatives had IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer properties.
  • Enzyme Kinetics : Compounds derived from this structure demonstrated mixed-type inhibition against cholinesterases. Kinetic studies revealed binding affinities that suggest potential therapeutic benefits in neurodegenerative diseases .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Target IC50 Value Notes
AnticancerVarious Cancer Cell LinesLow µMSignificant cytotoxicity observed
AChE InhibitionAcetylcholinesterase1.90 µMPotential for Alzheimer's treatment
BChE InhibitionButyrylcholinesterase0.084 µMSelective inhibition noted

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